Cas no 32906-88-0 (Bocconoline)
Bocconoline Chemical and Physical Properties
Names and Identifiers
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- (1,2-dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
- Bocconoline
- (1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
- (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
- CS-0567642
- CHEMBL4754766
- 32906-88-0
- SCHEMBL3181943
- FS-8447
- HY-150058
- DTXSID90954563
- E80183
- {17,18-dimethoxy-21-methyl-5,7-dioxa-21-azapentacyclo[11.8.0.0(2),(1)?.0?,?.0(1)?,(1)?]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-yl}methanol
- 1322007-90-8
- [1,3]Benzodioxolo[5,6-c]phenanthridine-13- methanol,12,13-dihydro-1,2-dimethoxy-12- methyl-
- DA-51286
- (1,2-dimethoxy-12-methyl-13H-(1,3)benzodioxolo(5,6-c)phenanthridin-13-yl)methanol
-
- Inchi: 1S/C22H21NO5/c1-23-16(10-24)20-13(6-7-17(25-2)22(20)26-3)14-5-4-12-8-18-19(28-11-27-18)9-15(12)21(14)23/h4-9,16,24H,10-11H2,1-3H3
- InChI Key: GKBDCSXIKLSKMH-UHFFFAOYSA-N
- SMILES: OCC1C2C(=C(C=CC=2C2=CC=C3C=C4C(=CC3=C2N1C)OCO4)OC)OC
Computed Properties
- Exact Mass: 379.14203
- Monoisotopic Mass: 379.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 561
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 60.4Ų
Experimental Properties
- PSA: 60.39
Bocconoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN95373-5mg |
Bocconoline |
32906-88-0 | >=98% | 5mg |
$413 | 2023-09-19 |
Bocconoline Suppliers
Bocconoline Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Bocconoline
Comprehensive Overview of Bocconoline (CAS No. 32906-88-0): Properties, Applications, and Research Insights
Bocconoline (CAS No. 32906-88-0) is a naturally occurring alkaloid derived from the Bocconia genus of plants, which has garnered significant attention in phytochemical and pharmacological research. This compound belongs to the benzylisoquinoline alkaloid class, known for its diverse biological activities. With the growing interest in plant-derived bioactive compounds, Bocconoline has emerged as a subject of study for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
The chemical structure of Bocconoline features a unique tetrahydroprotoberberine skeleton, which contributes to its interaction with biological systems. Researchers have identified its ability to modulate cellular pathways, making it a candidate for further investigation in drug discovery. In recent years, the demand for natural products with minimal side effects has surged, aligning with the popularity of Bocconoline in academic and industrial research.
One of the most frequently asked questions about Bocconoline is its mechanism of action. Preliminary studies suggest it may inhibit specific enzymes involved in oxidative stress, a hot topic in aging and chronic disease research. This aligns with current trends in nutraceuticals and functional foods, where consumers seek scientifically backed natural ingredients. The compound’s potential synergy with other antioxidants, such as quercetin or resveratrol, is another area of active exploration.
From a technical perspective, Bocconoline (CAS No. 32906-88-0) exhibits a molecular weight of 355.4 g/mol and a purity standard often exceeding 98% in commercial samples. Its solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) facilitates laboratory applications. Analytical techniques such as HPLC and LC-MS are commonly employed to quantify and characterize this compound, ensuring reproducibility in research settings.
The sustainable sourcing of Bocconoline is another critical discussion point. As the Bocconia plant is native to specific regions, ethical harvesting practices and biotechnological alternatives (e.g., cell culture synthesis) are being explored to meet demand without ecological harm. This resonates with the global push toward green chemistry and circular economy principles, which dominate environmental debates today.
In summary, Bocconoline (CAS No. 32906-88-0) represents a promising intersection of traditional knowledge and modern science. Its multifaceted applications—from pharmacology to cosmeceuticals—coupled with rising consumer interest in plant-based therapeutics, position it as a compound worthy of continued study. Future research may unlock its full potential in addressing contemporary health challenges while adhering to sustainability goals.
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